molecular formula C10H10INO3 B3054841 4'-Iodosuccinanilic acid CAS No. 62134-54-7

4'-Iodosuccinanilic acid

Cat. No.: B3054841
CAS No.: 62134-54-7
M. Wt: 319.1 g/mol
InChI Key: UEWAGINHLGZFAM-UHFFFAOYSA-N
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Description

4’-Iodosuccinanilic acid is an organic compound with the molecular formula C10H10INO3 and a molecular weight of 319.1 g/mol It is a derivative of succinanilic acid, where an iodine atom is substituted at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Iodosuccinanilic acid typically involves the iodination of succinanilic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of succinanilic acid in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods

Industrial production of 4’-Iodosuccinanilic acid may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The choice of oxidizing agents and reaction conditions can be optimized to achieve higher yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4’-Iodosuccinanilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of 4’-Iodosuccinanilic acid with a boronic acid .

Scientific Research Applications

4’-Iodosuccinanilic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4’-Iodosuccinanilic acid depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic ring and functional groups .

Comparison with Similar Compounds

Similar Compounds

    4’-Bromosuccinanilic acid: Similar structure with a bromine atom instead of iodine.

    4’-Chlorosuccinanilic acid: Similar structure with a chlorine atom instead of iodine.

    4’-Fluorosuccinanilic acid: Similar structure with a fluorine atom instead of iodine.

Uniqueness

4’-Iodosuccinanilic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The larger atomic size and higher reactivity of iodine make it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

4-(4-iodoanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWAGINHLGZFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350606
Record name SBB015546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62134-54-7
Record name SBB015546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-IODOSUCCINANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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